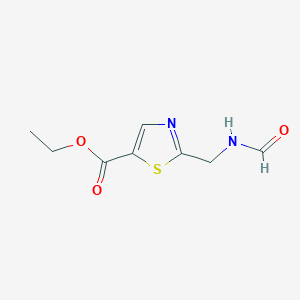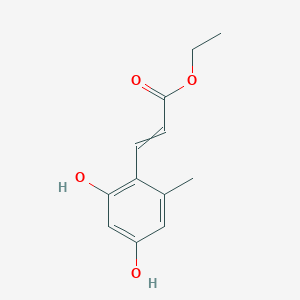![molecular formula C14H8BrNO B12639907 9-Bromobenzo[h]isoquinoline-6-carbaldehyde CAS No. 919293-23-5](/img/structure/B12639907.png)
9-Bromobenzo[h]isoquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromobenzo[h]isoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with a bromine atom and an aldehyde group attached to the isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 9-Bromobenzo[h]isoquinoline-6-carboxylic acid.
Reduction: 9-Bromobenzo[h]isoquinoline-6-methanol.
Substitution: 9-Azidobenzo[h]isoquinoline-6-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
9-Bromobenzo[h]isoquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- 9-Bromobenzo[h]isoquinoline-6-carbonitrile
- 9-Bromobenzo[h]isoquinoline-6-carboxylic acid
- 9-Bromobenzo[h]isoquinoline-6-methanol
Comparison: Compared to its analogs, 9-Bromobenzo[h]isoquinoline-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
919293-23-5 |
|---|---|
Molekularformel |
C14H8BrNO |
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
9-bromobenzo[h]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H8BrNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-8H |
InChI-Schlüssel |
RKFTUZIIYZPFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)


![methyl N-{[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12639856.png)


![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)
![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)


